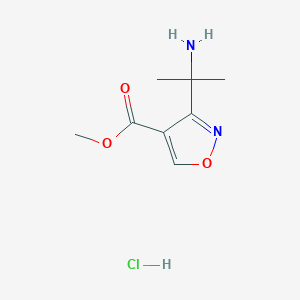
2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(phenylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-((2-Methoxyphenyl)amino)ethyl)amino)-4-oxo-4-(phenylamino)butanoic acid, also known as MPAA, is a chemical compound that has been widely studied for its potential applications in various scientific fields. This compound is synthesized through a complex process and has been found to exhibit several biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Review of Methionine Sources
A study discusses the chemistry, metabolism, and dose response of methionine sources, including 2-hydroxy-4-(methylthio) butanoic acid (HMTBA) and DL-methionine (DL-Met), emphasizing their bioefficacy, absorption, and metabolism differences. This research is crucial for understanding how these compounds are utilized in animal feeds and their relative effectiveness at different doses. The study elucidates the statistical methods for comparing the bioefficacy of methionine sources, providing insights into their optimal use in feed formulation (Vázquez-Añón et al., 2017).
Sorption and Biodegradation Studies
Research on the sorption of phenoxy herbicides, including 2,4-dichlorophenoxyacetic acid and related compounds, to soil and organic matter, is essential for understanding the environmental behavior and fate of these chemicals. The review provides a comprehensive overview of how these compounds interact with different soil components, affecting their mobility, bioavailability, and degradation in the environment. This knowledge is vital for developing strategies to mitigate the environmental impact of these herbicides (Werner et al., 2012).
Pharmacological and Biochemical Properties
Several reviews and studies have highlighted the pharmacological and biochemical properties of related compounds, focusing on their antioxidant, anti-inflammatory, and anti-cancer activities. These studies contribute to the broader understanding of how such compounds can be utilized in developing therapeutic agents or dietary supplements to combat various diseases and health conditions. The research covers a wide range of applications from dietary sources, pharmacokinetic properties, to biological activities, providing a comprehensive understanding of the potential health benefits and mechanisms of action of these compounds (Naveed et al., 2018).
Propiedades
IUPAC Name |
4-anilino-2-[2-(2-methoxyanilino)ethylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-26-17-10-6-5-9-15(17)20-11-12-21-16(19(24)25)13-18(23)22-14-7-3-2-4-8-14/h2-10,16,20-21H,11-13H2,1H3,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSODNYVRFKHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCCNC(CC(=O)NC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(1,3-Benzodioxol-5-ylcarbonyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2605059.png)


![6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2605064.png)


![1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2605070.png)


![N-benzyl-7-chloro-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2605074.png)
![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2605075.png)
![1-(3-chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2605076.png)
![6-chloro-N-[3-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2605077.png)
![tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B2605079.png)